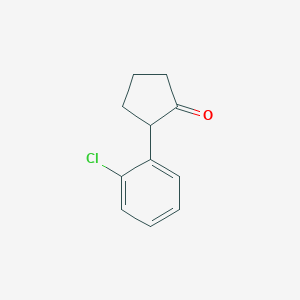
2-(2-Chlorophenyl)cyclopentan-1-one
Übersicht
Beschreibung
2-(2-Chlorophenyl)cyclopentan-1-one is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Chlorophenyl)cyclopentan-1-one, a compound characterized by a cyclopentanone ring substituted with a chlorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological implications based on a review of diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound can be synthesized through various methods, including cyclization reactions involving chlorophenyl derivatives and cyclopentanone. The presence of the chlorophenyl moiety is significant as it may influence the compound’s reactivity and biological activity, making it an interesting subject for further investigation in drug development and organic synthesis .
The biological activity of this compound is hypothesized to stem from its structural features. The chlorophenyl group can enhance binding interactions with biological targets, while the cyclopentanone ring may facilitate various chemical reactions typical for ketones. Electrophilic attack at the carbonyl carbon by nucleophiles is a crucial step in determining the compound's reactivity and potential biological activity .
Potential Applications
Research suggests that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Cyclopentanone derivatives have been noted for their antibacterial effects .
- Anticancer Activity : The ability of chlorophenyl groups to interact with cellular targets positions this compound as a candidate for anticancer drug development.
- Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, further studies could explore its potential as a neuropharmaceutical .
Case Studies and Research Findings
Several studies have investigated compounds related to this compound, providing insights into its potential applications:
| Study | Findings |
|---|---|
| Vale et al. (2008) | Identified cyclopentanone derivatives with significant antimalarial activity. |
| Gomes et al. (2004) | Reported antibacterial properties in related compounds, suggesting similar activities for this compound. |
| Araujo et al. (2005) | Demonstrated that modifications in cyclopentanone structures can enhance biological efficacy against specific pathogens. |
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOTYDHLWXFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















